3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.20861303 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastrointestinal Motility Enhancement
One application of benzamide derivatives, which share structural similarities with 3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, is in enhancing gastrointestinal motility. The derivatives have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, demonstrating potential in accelerating gastric emptying and increasing the frequency of defecation, indicating a potential application in prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Radiosynthesis and Imaging
Another research area involves the radiosynthesis of radioiodinated ligands for serotonin receptors, showing promise as tracers for gamma-emission tomography. These compounds, through specific modifications, have demonstrated high affinity and selectivity for certain receptors, providing valuable tools for in vivo imaging studies, particularly in the brain (Mertens et al., 1994).
Biophotonic Materials
Benzamide derivatives have also been explored for their potential in biophotonic applications. Compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their one- and two-photon absorption of light and fluorescence, opening avenues for their use in biophotonic materials due to their favorable photophysical properties (Nesterov et al., 2003).
Alzheimer's Disease Research
In the context of Alzheimer's disease, benzamide derivatives have been utilized as molecular imaging probes to quantify serotonin 1A receptor densities in the brains of patients. This application underscores the potential of such compounds in enhancing our understanding of neurological conditions and developing diagnostic tools (Kepe et al., 2006).
Properties
IUPAC Name |
3,5-diethoxy-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-4-29-21-14-18(15-22(16-21)30-5-2)23(28)26-24(31)25-19-6-8-20(9-7-19)27-12-10-17(3)11-13-27/h6-9,14-17H,4-5,10-13H2,1-3H3,(H2,25,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFUCPOOSPDBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCC(CC3)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.